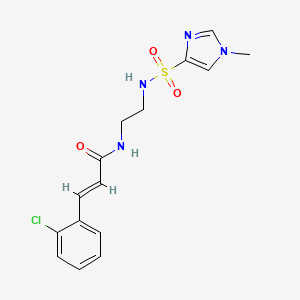
(E)-3-(2-chlorophenyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)acrylamide is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.84. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiepileptic Therapy
The compound has been investigated for its antiepileptic properties. Specifically, it is used in combination therapy with other antiepileptic drugs to prevent or treat neurological disorders such as epilepsy . The compound’s mechanism of action likely involves modulation of neuronal excitability, making it a promising candidate for managing seizures.
CNS-Mediated Diseases
The compound serves as an intermediate in the synthesis of APIs (active pharmaceutical ingredients) used for central nervous system (CNS)-mediated diseases. One notable example is [(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate (cenobamate), which has shown efficacy in treating epilepsy. Understanding the role of this intermediate is crucial for optimizing drug development .
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-20-10-15(18-11-20)24(22,23)19-9-8-17-14(21)7-6-12-4-2-3-5-13(12)16/h2-7,10-11,19H,8-9H2,1H3,(H,17,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWCILLFRXPXHO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2645847.png)

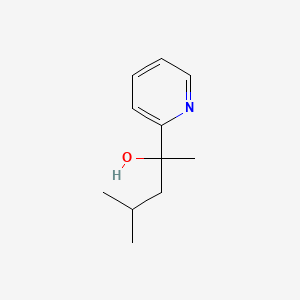
![(E)-N-[1-(2-Methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2645851.png)
![6-(4-Propan-2-ylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2645854.png)
![2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2645857.png)
![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2645859.png)
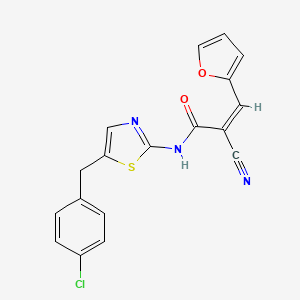
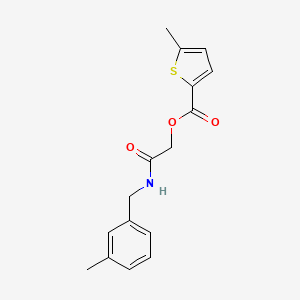
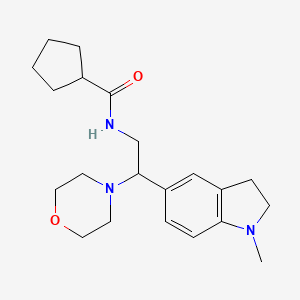

![3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2645868.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2645869.png)
